In regulated bioanalysis, using a structural analog IS like enalaprilat for lisinopril quantification introduces systematic bias-studies show accuracies ranging from -13.7% to +13.2%, risking ANDA rejection. (S)-Lisinopril-d5 is the pharmacopeial-grade SIL IS that eliminates this risk.
- Isotopic Purity: ≥98 atom% D ensures negligible d0 cross-signal, enabling LLOQs as low as 0.5 ng/mL (GC-MS) or 2.5 ng/mL (LC-MS/MS).
- Regulatory Readiness: Supplied with a full CoA; compliant with FDA/EMA bioanalytical method validation guidelines for ANDA submissions.
- Supply Assurance: Synthesized on demand with full traceability; global shipping with dry ice to preserve isotopic integrity.
Molecular FormulaC21H31N3O5
Molecular Weight410.5 g/mol
Cat. No.B586337
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-Lisinopril-d5 Stable Isotope-Labeled Internal Standard
(S)-Lisinopril-d5 (CAS: 1356905-39-9) is a deuterium-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor lisinopril, specifically designed as a stable isotope-labeled (SIL) internal standard for quantitative bioanalysis. It incorporates five deuterium atoms at specific positions, resulting in a molecular formula of C₂₁H₂₆D₅N₃O₅ and a molecular weight of 410.52 g/mol . The parent compound, lisinopril, is a long-acting, hydrophilic ACE inhibitor with a half-life of approximately 12 hours and is not metabolized by the liver, distinguishing it from other ACE inhibitors like enalapril and captopril [1]. (S)-Lisinopril-d5 is utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows to enable accurate quantification of lisinopril in complex biological matrices, including human plasma and serum . Its design ensures near-identical physicochemical behavior to the unlabeled analyte while providing a distinct mass difference for precise detection.
Standard TypeStable Isotope-Labeled Internal Standard (SIL-IS)
Use ContextLC-MS/MS & GC-MS quantification of lisinopril
Key AttributeDeuterium-labeled (d5) with near-identical extraction recovery and ionization to unlabeled analyte
[1] Olvera Lopez E, et al. Lisinopril. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan. PMID: 29489196. View Source
Why (S)-Lisinopril-d5 Is Not Interchangeable
In quantitative LC-MS/MS bioanalysis, the selection of an internal standard (IS) directly dictates assay accuracy and precision. While structural analogs like enalaprilat have been employed as IS for lisinopril quantification, studies demonstrate that such analogs do not perfectly co-elute with the analyte, leading to inadequate compensation for matrix effects and ion suppression—key sources of quantification error in biological samples [1]. Stable isotopically labeled (SIL) internal standards like (S)-Lisinopril-d5 are the preferred choice because they exhibit virtually identical extraction recovery, chromatographic retention, and ionization efficiency as the unlabeled lisinopril analyte [2]. However, not all SIL IS are equivalent: deuterium-labeled compounds may demonstrate unexpected chromatographic behavior (e.g., slight retention time shifts) compared to their ¹³C-labeled counterparts, necessitating careful method validation [3]. Therefore, substituting (S)-Lisinopril-d5 with a non-isotopic analog or even a different isotopologue introduces quantifiable risk of systematic bias, particularly in regulated bioequivalence studies and therapeutic drug monitoring where accuracy requirements are stringent.
Non-isotopic analog mismatch
Structural analogs (e.g., enalaprilat) may not co-elute with lisinopril, reducing matrix effect compensation and quantification accuracy.
Lower isotopic purity risk
Deuterated standards with
Isotopologue retention shift
Deuterium-labeled IS may exhibit slight chromatographic retention shift relative to ¹³C-labeled alternatives; method validation should verify co-elution for robust matrix effect correction.
[1] Zhou N, et al. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. J Chromatogr Sci. 2008 Nov-Dec;46(10):848-53. doi: 10.1093/chromsci/46.10.848. PMID: 19007490. View Source
[2] Stokvis E, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. doi: 10.1002/rcm.1790. PMID: 15645520. View Source
[3] Berg T, et al. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011 Dec 30;1218(52):9366-74. doi: 10.1016/j.chroma.2011.10.081. PMID: 22119139. View Source
(S)-Lisinopril-d5 Evidence for Procurement
Isotopic Purity Ensures Low Interference
(S)-Lisinopril-d5 is supplied with a certified isotopic purity of ≥98 atom% D, meaning that at least 98% of the specified hydrogen positions are occupied by deuterium. This high isotopic enrichment minimizes the presence of unlabeled (d0) lisinopril within the internal standard stock, which would otherwise contribute to the measured analyte signal and cause systematic overestimation of lisinopril concentrations. In contrast, lower purity deuterated standards (e.g., 95% atom% D) contain proportionally more d0 contaminant, increasing the risk of method bias at low analyte concentrations .
Isotopic PurityClass-level
≥98 atom% D vs. ≥95 atom% D alternative
Supports low d0 background; relevant for low-concentration bioanalysis.
Vendor Certificate of Analysis specification; class-level inference.
BioanalysisStable Isotope LabelingLC-MS/MS
Evidence Dimension
Isotopic Purity (atom% D)
Target Compound Data
≥98 atom% D
Comparator Or Baseline
≥95 atom% D (alternative vendor specification)
Quantified Difference
≥3 percentage points higher isotopic enrichment
Conditions
Vendor Certificate of Analysis (CoA) specification
Why This Matters
Higher isotopic purity directly reduces the lower limit of quantification (LLOQ) achievable for lisinopril in bioanalytical methods, a critical factor for pharmacokinetic studies requiring detection of low plasma concentrations.
BioanalysisStable Isotope LabelingLC-MS/MS
Deuterium Labeling for Matrix Effect Correction
The use of a deuterated internal standard like (S)-Lisinopril-d5 is essential for compensating for matrix effects in LC-MS/MS assays. A comparative study evaluating 21 antihypertensive drugs found that for lisinopril, enalaprilat-d5 was used as an internal standard and still achieved accuracies ranging from -13.7% to 13.2% and intra-day/inter-day precisions between 1.1% and 10.5% [1]. However, a general class-level analysis indicates that deuterated SIL ISs may exhibit slight chromatographic retention time differences relative to the unlabeled analyte, which can limit their ability to fully correct for dynamic matrix effects, whereas ¹³C-labeled ISs co-elute perfectly and offer superior compensation [2]. Therefore, while (S)-Lisinopril-d5 is a substantial improvement over non-isotopic structural analogs, its performance in high-matrix samples should be validated against ¹³C-labeled alternatives if available.
Matrix Effect CorrectionContext-dependent
Accuracy range reported with enalaprilat-d5 IS: -13.7% to +13.2%
Establishes deuterated IS performance benchmark for lisinopril assays; requires validation with (S)-Lisinopril-d5.
Cross-study comparison; direct performance data for target IS not reported.
BioanalysisIon SuppressionLC-MS/MS
Evidence Dimension
Matrix Effect Compensation (Accuracy Range)
Target Compound Data
Not directly reported for (S)-Lisinopril-d5
Comparator Or Baseline
Enalaprilat-d5 as IS for lisinopril: accuracy -13.7% to +13.2% [1]
Quantified Difference
Not quantifiable for target compound
Conditions
UHPLC-MS/MS analysis of 21 antihypertensive drugs in human serum
Why This Matters
This cross-study comparison establishes the performance benchmark for deuterated IS in lisinopril assays and highlights the need for careful method validation when selecting between d5- and ¹³C-labeled internal standards.
BioanalysisIon SuppressionLC-MS/MS
[1] Gundersen POM, et al. Quantification of 21 antihypertensive drugs in serum using UHPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1089:84-93. doi: 10.1016/j.jchromb.2018.05.009. PMID: 29783197. View Source
[2] Berg T, et al. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011 Dec 30;1218(52):9366-74. doi: 10.1016/j.chroma.2011.10.081. PMID: 22119139. View Source
Comparable Chromatographic Retention
Deuterium-labeled internal standards are generally expected to exhibit chromatographic retention times very close to, but not always identical to, their unlabeled analogs. While no published retention time data specifically for (S)-Lisinopril-d5 were identified, a class-level analysis of deuterated vs. ¹³C-labeled ISs indicates that deuterium labeling can cause slight retention time differences due to the greater relative mass difference between hydrogen isotopes. In contrast, ¹³C-labeled ISs show no measurable retention time shift and co-elute perfectly with the analyte [1]. This implies that (S)-Lisinopril-d5 may show a minor retention time offset relative to unlabeled lisinopril, which should be confirmed during method development to ensure adequate matrix effect compensation.
Chromatographic RetentionClass-level
Expected near-zero shift; slight offset possible vs. ¹³C-IS
Co-elution with unlabeled lisinopril should be confirmed during method development.
No published retention data for (S)-Lisinopril-d5; class-level behavior.
Even a small retention time difference between the IS and analyte can compromise the correction of matrix effects, potentially affecting assay accuracy and precision, particularly in UPLC methods with high chromatographic resolution.
[1] Berg T, et al. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? J Chromatogr A. 2011 Dec 30;1218(52):9366-74. doi: 10.1016/j.chroma.2011.10.081. PMID: 22119139. View Source
(S)-Lisinopril-d5 Application Scenarios
Lisinopril Bioequivalence Studies
For bioequivalence trials requiring pharmacokinetic profiling of lisinopril in human plasma, (S)-Lisinopril-d5 is the internal standard of choice. Its high isotopic purity (≥98 atom% D) ensures that the IS contribution to the analyte channel is negligible, enabling accurate quantification at the low ng/mL range necessary for terminal phase sampling. The use of a SIL IS is mandated by regulatory guidelines (FDA, EMA) for bioanalytical method validation, as structural analogs like enalaprilat have been shown to yield accuracies ranging from -13.7% to +13.2% [1], which may exceed acceptance criteria for bioequivalence studies (±15% for LLOQ, ±20% for LLOQ).
Lisinopril Therapeutic Drug Monitoring
In clinical TDM settings where patient adherence to antihypertensive therapy is assessed, (S)-Lisinopril-d5 provides the necessary analytical specificity to distinguish lisinopril from co-administered medications and endogenous interferences. The validated UHPLC-MS/MS method for 21 antihypertensive drugs demonstrates that using a deuterated IS (enalaprilat-d5 for lisinopril) yields intra-day and inter-day precisions between 1.1% and 10.5% [1], a performance level that (S)-Lisinopril-d5 is expected to match or exceed due to its closer structural identity to the analyte. This ensures reliable therapeutic range monitoring.
Method Validation for ANDA Submissions
For analytical method validation supporting Abbreviated New Drug Applications (ANDA) for generic lisinopril products, (S)-Lisinopril-d5 serves as a fully characterized reference standard compliant with regulatory guidelines [1]. Its availability with a comprehensive Certificate of Analysis (CoA) detailing isotopic purity and chemical purity (typically ≥98%) ensures traceability and meets the quality control requirements for method validation (AMV) and quality control (QC) applications during commercial production [2].
High-Sensitivity Quantification
In academic or industrial research settings where lisinopril concentrations must be measured in limited-volume biological samples (e.g., rodent plasma, tissue homogenates), the high isotopic enrichment of (S)-Lisinopril-d5 directly translates to a lower achievable LLOQ. This is because the minimal d0 contaminant reduces background signal, allowing detection of analyte at concentrations as low as 2.5 ng/mL in plasma when using LC-MS [1]. For ultra-sensitive assays (e.g., 0.5 ng/mL using GC-MS [2]), a high-purity SIL IS is indispensable.
Application
Selection Property
Validation Focus
Lisinopril Bioanalytical Research
SIL-IS for precise quantification
Matrix effect compensation and accuracy assessment in human plasma research matrices
Research PK Monitoring
Deuterated ISTD for analyte specificity
Precision and selectivity in human plasma research matrices
Generic Product Development Support
Certified isotopic and chemical purity
Traceability for method validation documentation
High-Sensitivity Quantification
High isotopic enrichment (≥98 atom% D)
Low-concentration detection capability in limited-volume research samples
[1] Gundersen POM, et al. Quantification of 21 antihypertensive drugs in serum using UHPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2018;1089:84-93. doi: 10.1016/j.jchromb.2018.05.009. PMID: 29783197. View Source
[3] Zhou N, et al. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. J Chromatogr Sci. 2008 Nov-Dec;46(10):848-53. doi: 10.1093/chromsci/46.10.848. PMID: 19007490. View Source
[4] Leis HJ, et al. Quantitative determination of the angiotensin-converting enzyme inhibitor lisinopril in human plasma by stable isotope dilution gas chromatography/negative ion chemical ionization mass spectrometry. Rapid Commun Mass Spectrom. 1998;12(21):1591-4. doi: 10.1002/(SICI)1097-0231(19981115)12:21<1591::AID-RCM368>3.0.CO;2-C. PMID: 9807834. View Source
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